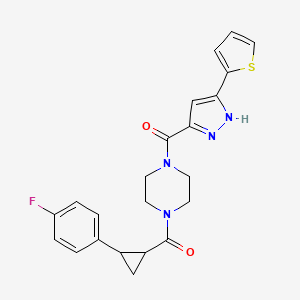

(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone

Description

The compound (4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a bifunctional methanone derivative featuring two distinct pharmacophores:

- Piperazine moiety: Substituted at the 1-position with a 2-(4-fluorophenyl)cyclopropanecarbonyl group.

- Pyrazole-thiophene moiety: A 3-(thiophen-2-yl)-1H-pyrazol-5-yl group, which contributes π-π stacking interactions and modulates electronic properties.

Properties

IUPAC Name |

[2-(4-fluorophenyl)cyclopropyl]-[4-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O2S/c23-15-5-3-14(4-6-15)16-12-17(16)21(28)26-7-9-27(10-8-26)22(29)19-13-18(24-25-19)20-2-1-11-30-20/h1-6,11,13,16-17H,7-10,12H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADNLASWJPWJBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)F)C(=O)C4=NNC(=C4)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes:

Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction involving a suitable alkene and a diazo compound in the presence of a catalyst.

Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with a suitable nucleophile.

Coupling with piperazine: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the intermediate compound reacts with piperazine under basic conditions.

Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.

Final coupling: The thiophene and pyrazole rings are coupled through a condensation reaction, forming the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The thiophene and pyrazole rings can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone: has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of (4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Implications

The following compounds share structural motifs with the target compound, enabling comparative analysis:

Detailed Analysis

Cyclopropane vs. Aryl Substituents

The target compound’s cyclopropanecarbonyl group distinguishes it from analogs like Compound 21 , which substitutes a trifluoromethylphenyl group.

Thiophene-Pyrazole vs. Thiazole-Triazole Hybrids

Compounds 4 and 5 in feature thiazole-triazole cores with fluorophenyl groups.

Linker Flexibility

Compound 5 employs a butan-1-one linker between piperazine and pyrazole, introducing conformational flexibility absent in the target compound.

Fluorophenyl vs. Trifluoromethylphenyl

The 4-fluorophenyl group in the target compound provides moderate hydrophobicity, whereas Compound 21 uses a trifluoromethylphenyl group, which is more electron-withdrawing and lipophilic. This difference could influence off-target effects or metabolic clearance rates.

Research Findings and Limitations

- Structural Characterization : highlights that fluorophenyl groups in planar conformations (except when perpendicular) optimize interactions with flat binding pockets, as seen in kinase inhibitors. The target compound’s cyclopropane may enforce a similar planar orientation.

- Synthetic Feasibility : details piperazine-thiophene couplings, suggesting the target compound could be synthesized via analogous routes, though cyclopropane incorporation may require specialized reagents.

- Bioactivity Gaps: No direct bioactivity data for the target compound are available in the provided evidence. However, structural analogs like Compound 21 and thiazole derivatives are implicated in antiproliferative or enzyme-inhibitory roles, hinting at possible applications.

Biological Activity

The compound (4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone , often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Piperazine ring : Known for its role in various pharmacological activities.

- Cyclopropane moiety : Contributes to unique steric properties.

- Fluorophenyl group : Enhances binding affinity to biological targets.

- Thiophene and pyrazole units : Associated with diverse biological activities.

The molecular formula is with a molecular weight of approximately 444.5 g/mol.

Target Interaction

Research indicates that this compound primarily interacts with Equilibrative Nucleoside Transporters (ENTs) . The inhibition of ENTs can significantly affect nucleotide metabolism, leading to reduced uridine uptake in cells expressing ENT1 and ENT2, thereby influencing cellular proliferation and apoptosis pathways.

Biochemical Pathways

The compound's action results in alterations in several biochemical pathways, notably:

- Nucleotide synthesis pathway : Inhibition of ENTs disrupts the balance of nucleotides, which is crucial for DNA and RNA synthesis.

- Cellular signaling pathways : Modifications in nucleotide levels can affect signaling cascades involved in cell growth and survival.

Anticancer Properties

Studies have demonstrated that the compound exhibits promising anticancer activity. For instance, molecular docking simulations suggest strong binding affinity to targets associated with cancer cell growth, indicating potential as an anticancer agent .

Antimicrobial Activity

Related compounds with similar structural motifs have shown antimicrobial properties. The presence of the thiophene and pyrazole units is often linked to enhanced antimicrobial efficacy against various pathogens .

Case Studies and Research Findings

- Anticancer Activity :

- Antimicrobial Studies :

- Molecular Docking Simulations :

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis; inhibits nucleoside transporters affecting nucleotide metabolism |

| Antimicrobial | Exhibits activity against various bacterial strains; potential for treating resistant infections |

| Other Activities | Potential anti-inflammatory effects; explored for use in various therapeutic applications |

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

- Methodological Answer: Synthesis optimization involves:

- Stepwise coupling: Prioritize sequential reactions to assemble the cyclopropane, piperazine, and pyrazole-thiophene moieties. Use coupling agents like EDC/HOBt for amide bond formation .

- Catalyst screening: Test palladium catalysts (e.g., Pd(PPh₃)₄) for cyclopropanation or Suzuki-Miyaura cross-coupling to enhance regioselectivity .

- Purification: Employ gradient elution in HPLC with a C18 column to isolate intermediates and final product .

- Example Table:

| Step | Catalyst | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Cyclopropanation | Pd(OAc)₂ | DMF | 68 | 92% |

| Amide Coupling | EDC/HOBt | DCM | 85 | 98% |

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm cyclopropane ring geometry (e.g., coupling constants J = 5–8 Hz for cis-substituents) and piperazine conformation .

- X-ray Diffraction: Grow single crystals via slow evaporation in ethanol/water (7:3) to resolve stereochemistry and intermolecular interactions .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., m/z 492.1872 [M+H]⁺) .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact biological activity?

- Methodological Answer:

- Comparative SAR: Synthesize analogs with halogen substitutions (F, Cl, Br) and test in cell-based assays (e.g., IC₅₀ in kinase inhibition). Fluorine’s electronegativity may enhance target binding via dipole interactions .

- Docking Studies: Use Schrödinger Suite to model interactions with ATP-binding pockets, comparing binding energies of derivatives .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in reported biological activity data?

- Methodological Answer:

- Orthogonal Assays: Validate conflicting cytotoxicity data (e.g., MTT vs. apoptosis assays) to rule out false positives from assay-specific artifacts .

- MD Simulations: Run 100-ns molecular dynamics simulations to assess compound stability in target binding sites, correlating with experimental IC₅₀ values .

Q. What strategies mitigate challenges in multi-step synthesis (e.g., side reactions in cyclopropanation)?

- Methodological Answer:

- Protection/Deprotection: Use Boc groups for piperazine amines to prevent unwanted nucleophilic attacks during cyclopropanation .

- In Situ Monitoring: Apply inline FTIR to detect intermediates and optimize reaction quenching times .

- Example Workflow:

Piperazine Boc-protection → Cyclopropanation (Pd catalysis) → Deprotection (TFA) → Pyrazole-thiophene coupling

Q. How can metabolic stability be evaluated for in vivo studies?

- Methodological Answer:

- Microsomal Assays: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min. Calculate t₁/₂ using nonlinear regression .

- CYP Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

Q. What crystallographic techniques address low diffraction quality in X-ray studies?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.